
Otenzepad
概要
説明
Otenzepad is a synthetic organic compound known for its role as a competitive muscarinic receptor antagonist. It is relatively selective for the M2 receptor and was initially investigated for its potential in treating arrhythmia and bradycardia due to its cardioselectivity. The compound was developed by the German pharmaceutical company Boehringer Ingelheim Pharma KG .
準備方法
The synthesis of Otenzepad involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring through a cyclization reaction.
Acetylation: The piperidine ring is then acetylated to introduce the acetyl group.
Formation of the Pyridobenzodiazepine Core: The acetylated piperidine is reacted with appropriate reagents to form the pyridobenzodiazepine core structure.
Final Modifications: The final step involves modifications to introduce the diethylaminomethyl group, completing the synthesis of this compound
化学反応の分析
Otenzepad undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
科学的研究の応用
Pharmacodynamics
Otenzepad exhibits a selective affinity for M2 muscarinic receptors, which are primarily located in cardiac tissues. The (+)-enantiomer of this compound is significantly more potent at M2 receptors than the (−)-enantiomer, with an affinity approximately eight times greater. The dissociation constants (K_i) for this compound at various muscarinic receptor subtypes are as follows:
Receptor Subtype | Dissociation Constant (K_i) |
---|---|
M1 | 537.0 - 1300 nM |
M2 | 81.0 - 186 nM |
M3 | 838 - 2089 nM |
M4 | 407.0 - 1800 nM |
M5 | 2800 nM |
These values indicate a strong preference for the M2 receptor, which is critical in regulating heart rate and other autonomic functions .
Clinical Applications
This compound was primarily investigated for its potential to manage conditions such as:
- Bradycardia : A slower than normal heart rate, where this compound could help increase heart rate by blocking M2 receptors.
- Arrhythmias : Irregular heartbeats that could be managed through the drug's action on cardiac muscarinic receptors.
Despite its initial promise, clinical development was halted due to insufficient efficacy or safety data during trials .
Case Studies and Research Findings
Several studies have provided insights into the pharmacological effects of this compound:
- Pharmacokinetics Study : In a double-blind study involving healthy male volunteers, this compound was administered in doses of 120 mg, 240 mg, and 480 mg. The results indicated that this compound significantly increased heart rate and diastolic blood pressure at higher doses. The bioavailability was reported at 45%, with a mean residence time of approximately 12.5 hours .
- Binding Affinity Studies : Research demonstrated that this compound binds to muscarinic receptors in a competitive manner. It was found that binding sites for this compound showed two populations in human gastric smooth muscle, indicating its potential effects beyond cardiac applications .
- Neuropharmacological Studies : Investigations into the effects of this compound on neuroblastoma cells revealed its influence on cholinergic signaling pathways, suggesting possible implications in neuropharmacology .
作用機序
Otenzepad exerts its effects by competitively binding to muscarinic acetylcholine receptors, specifically the M2 receptor. By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition leads to a decrease in heart rate and modulation of other cholinergic functions .
類似化合物との比較
Otenzepad is compared with other muscarinic receptor antagonists, such as:
Atropine: A non-selective muscarinic antagonist used in various medical applications.
Scopolamine: Another non-selective muscarinic antagonist with applications in treating motion sickness and postoperative nausea.
Methoctramine: A selective M2 receptor antagonist similar to this compound but with different pharmacokinetic properties.
Pirenzepine: A selective M1 receptor antagonist used in the treatment of peptic ulcers .
This compound’s uniqueness lies in its relative selectivity for the M2 receptor, making it a valuable tool for studying the specific functions of this receptor subtype.
生物活性
Otenzepad, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR). Its biological activity has been extensively studied in various contexts, particularly in relation to memory enhancement and its pharmacological effects on the central nervous system (CNS). This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.
- Molecular Formula : C24H31N5O2
- Molecular Weight : 421.54 g/mol
- CAS Number : 102394-31-0
This compound primarily acts as an antagonist at the M2 subtype of muscarinic receptors, which are part of the G protein-coupled receptor family. The M2 receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of heart rate. By blocking these receptors, this compound can influence acetylcholine signaling pathways, leading to alterations in cognitive functions and memory processes.
Table 1: Muscarinic Receptor Subtypes and Their Functions
Receptor Type | Second Messenger | Tissue/Organ | Physiological Response |
---|---|---|---|
M1 | IP3/DAG↑ | Autonomic ganglia | Increased gastric acid secretion |
M2 | cAMP↓ | Heart | Negative chronotropic effects |
M3 | IP3/DAG↑ | Smooth muscle | Contraction and glandular secretion |
M4 | cAMP↓ | Uterus | Contraction |
M5 | IP3/DAG↑ | Brain regions | Binding sites after others occluded |
Memory Enhancement Studies
This compound has shown significant effects on memory acquisition and retention in animal models. In studies involving rats, doses of 0.5 mg/kg and 1.0 mg/kg administered subcutaneously (s.c.) improved memory acquisition compared to vehicle controls. Additionally, a dose of 2 mg/kg was noted to enhance retention significantly.
- Study Design : Adult male Long-Evans rats were administered varying doses of this compound.
- Results : The 0.5 mg/kg and 1.0 mg/kg doses significantly improved acquisition relative to controls, while higher doses did not show similar effects .
Glucose Potentiation Effects
Another notable finding is this compound's ability to potentiate glucose effects while reversing insulin's impact on memory. In mice, administration of this compound at doses of 0.3, 1.0, or 3.0 mg/kg intraperitoneally (i.p.) demonstrated enhanced retention in an inverted-U dose-response manner, with the most significant enhancement observed at 1.0 mg/kg.
- Animal Model : Adult male Swiss mice.
- Significant Finding : Enhanced memory retention was statistically significant when compared to saline controls (p < 0.02) .
Binding Site Analysis
Research has indicated that this compound interacts with two distinct populations of binding sites that resemble the M2 and M3 muscarinic receptor subtypes in human gastric smooth muscle. This suggests that this compound may have broader implications for gastrointestinal physiology beyond its central nervous system effects .
Pharmacological Implications
The multitargeting nature of muscarinic receptor antagonists like this compound highlights their potential therapeutic applications across various conditions, including cognitive disorders and gastrointestinal issues. Understanding the specific receptor interactions can guide the development of more targeted therapies with fewer side effects .
特性
IUPAC Name |
11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKDAVQCKZSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045674 | |
Record name | AF-DX 116 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102394-31-0, 121029-35-4, 122467-13-4 | |
Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otenzepad [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Otenzepad, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Otenzepad, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AF-DX 116 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OTENZEPAD, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OTENZEPAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OTENZEPAD, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。